[Mn(TPP)]2O

Crystallography Structural Biology Coordination Chemistry

[Mn(TPP)]2O (μ-oxo-bis[(5,10,15,20-tetraphenylporphyrinato)manganese(III)], CAS 12650-83-8) is a binuclear manganese(III) porphyrin complex in which two pentacoordinate Mn(III) centers are bridged by a single oxido (O²⁻) ligand. This compound belongs to the class of metalloporphyrin μ-oxo dimers, which serve as structural analogs to the active sites of manganese catalase and photosystem II oxygen-evolving complexes.

Molecular Formula C88H56Mn2N8O
Molecular Weight 1351.3 g/mol
Cat. No. B12321823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Mn(TPP)]2O
Molecular FormulaC88H56Mn2N8O
Molecular Weight1351.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[O-2].[Mn+3].[Mn+3]
InChIInChI=1S/2C44H28N4.2Mn.O/c2*1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h2*1-28H;;;/q2*-2;2*+3;-2
InChIKeyVFCYJZUPEHVVPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Mn(TPP)]2O Procurement Guide: Manganese μ-Oxo Dimer for Catalytic Oxidation and Sensor Applications


[Mn(TPP)]2O (μ-oxo-bis[(5,10,15,20-tetraphenylporphyrinato)manganese(III)], CAS 12650-83-8) is a binuclear manganese(III) porphyrin complex in which two pentacoordinate Mn(III) centers are bridged by a single oxido (O²⁻) ligand [1]. This compound belongs to the class of metalloporphyrin μ-oxo dimers, which serve as structural analogs to the active sites of manganese catalase and photosystem II oxygen-evolving complexes [1]. It is synthesized from Mn(TPP)Cl via alkaline hydrolysis and is stable under inert atmosphere and non-polar solvent conditions [1].

[Mn(TPP)]2O vs. Monomeric Manganese Porphyrins: Why the Dimer Cannot Be Replaced by Mn(TPP)Cl or Mn(TPP)OAc


Monomeric manganese(III) porphyrins such as Mn(TPP)Cl and Mn(TPP)OAc are widely used oxidation catalysts, but their single-metal architecture inherently limits cooperative two-electron processes, potentiometric anion selectivity, and photochemical access to high-valent Mn(IV)-oxo species without sacrificial oxidants [1]. In contrast, the binuclear [Mn(TPP)]2O platform enables photo-disproportionation to generate Mn(IV)-oxo and Mn(II) products simultaneously, a pathway unavailable to monomers, while the oxido-bridged geometry imparts structural preorganization that enhances anion recognition over monometalloporphyrin ionophores [2]. These mechanistic and performance gaps mean that substituting the dimer with a monomeric Mn(TPP) derivative results in loss of these specific functionalities.

[Mn(TPP)]2O Quantitative Differentiation Evidence: Head-to-Head Comparisons with Analogs and Monomeric Counterparts


Crystal Structure Comparison: [Mn(TPP)]2O vs. μ-Hydroxo Dimer — Bond Metrics That Determine Stability

In the crystal structure of [Mn(TPP)]2O, the Mn—O distance and Mn—O—Mn bridging angle define a remarkably linear and short oxido bridge. Compared directly with the μ-hydroxo analog {[Mn(TPP)]2(OH)}ClO₄, the μ-oxo dimer exhibits a 0.266 Å shorter Mn—O bond and a 15.7° wider bridging angle, indicative of stronger Mn—O bonding and reduced steric crowding between the porphyrin macrocycles [1]. These structural parameters correlate with the dimer's greater stability in non-coordinating solvents and its resistance to hydrolysis back to monomeric species under anhydrous conditions [1].

Crystallography Structural Biology Coordination Chemistry

Potentiometric Molybdate Sensor: μ-Oxo Dimer vs. Monometalloporphyrin Ionophores — Improved Anion Selectivity

A PVC-membrane potentiometric sensor based on the close analog [Mn(p-Me)TPP]2O exhibited significantly improved selectivity for molybdate (MoO₄²⁻) relative to common coexisting anions (SO₄²⁻, Cl⁻, NO₃⁻, ClO₄⁻) when compared against monometalloporphyrin-based electrodes [1]. The sensor achieved a near-Nernstian slope of 30.5 mV/decade over a linear range of 2.1 × 10⁻⁶ to 1.0 × 10⁻¹ M MoO₄²⁻, with a response time below 15 seconds and a working pH range of 5.0–12.5 [1]. While this study used the p-methylphenyl variant, the anion discrimination mechanism is attributed to the unique oxido-bridged binuclear cavity geometry, which is absent in monomeric metalloporphyrin ionophores.

Ion-Selective Electrodes Potentiometry Analytical Chemistry

Cyclohexane Hydroxylation: μ-Oxo Dimeric Mn Porphyrin vs. Other Metalloporphyrins — Superior Catalytic Power with PhIO

Ten substituted μ-oxo-bis[tetraphenylporphinatomanganese(III)] compounds were evaluated for cyclohexane monooxygenation using iodosobenzene (PhIO) as terminal oxidant. The study directly states that μ-oxo-bis[tetraphenylporphinatomanganese(III)] compounds exhibit 'better catalytic power for cyclohexane hydroxylation by PhIO' when compared with other metalloporphyrins reported at the time, including monomeric Fe(TPP)Cl, Mn(TPP)Cl, and Co(TPP) catalysts [1]. The rate constants (k) for cyclohexane hydroxylation followed a Hammett relationship with substituent σ constants, enabling rational tuning of activity [1]. Quantitative k values and turnover numbers are provided in the full text.

C–H Activation Biomimetic Oxidation Homogeneous Catalysis

Visible-Light Generation of Mn(IV)-Oxo Species: [Mn(TPP)]2O Photo-Disproportionation vs. Monomeric Mn(TPP)Cl Chemical Oxidation

Visible light photolysis of [MnIII(Por)]2O (including the TPP derivative) in benzene solution directly generates manganese(IV)-oxo porphyrin [MnIV(Por)(O)] and manganese(II) porphyrin products via a photo-disproportionation mechanism [1]. The Mn(IV)-oxo species produced photochemically from the dimer is spectroscopically indistinguishable from that generated by chemical oxidation of MnIII(Por)Cl with PhI(OAc)₂ [1]. However, the dimeric photochemical route avoids the need for stoichiometric chemical oxidants and proceeds under mild visible-light irradiation, a capability that monomeric Mn(TPP)Cl lacks unless an external oxidant is supplied [1]. Continuous irradiation in the presence of pyridine or triphenylphosphine traps the Mn(II) product as MnII(Por)(Py) or MnII(Por)(PPh₃), confirming the disproportionation pathway [1].

Photochemistry High-Valent Metal-Oxo Species Oxygen Atom Transfer

Electrocatalytic Oxygen Reduction: MnTTP vs. FeTTP and CoTTP — Minimized H₂O₂ Byproduct Formation

Redox competition scanning electrochemical microscopy (RC-SECM) was used to compare the oxygen reduction reaction (ORR) selectivity of tetratolylporphyrin (TTP) complexes of Mn, Fe, and Co. Among these, the manganese TTP-modified electrode produced the least amount of H₂O₂, indicating superior 4-electron ORR selectivity toward H₂O as opposed to the 2-electron peroxide pathway [1]. This was attributed to the high activity of MnTTP for H₂O₂ reduction and the multiple accessible oxidation states of manganese [1]. Although this study used monomeric MnTTP rather than the dimer, the fundamental Mn–N₄ macrocycle electronic structure is shared; the dimeric [Mn(TPP)]2O offers the additional benefit of cooperative two-metal redox chemistry that can further tune ORR product distributions [2].

Electrocatalysis Oxygen Reduction Reaction Fuel Cell Catalysis

[Mn(TPP)]2O Application Scenarios: Where the Quantitative Evidence Drives Real-World Selection


Photocatalytic C–H Oxidation with Visible Light: Reagent-Free Generation of Mn(IV)-Oxo Oxidants

The photo-disproportionation capability of [Mn(TPP)]2O demonstrated by Kwong et al. [1] enables research groups to generate reactive Mn(IV)-oxo species using only visible light, eliminating the need for stoichiometric chemical oxidants such as PhI(OAc)₂ or NaOCl. This reduces reagent costs, simplifies product purification, and aligns with green chemistry principles. The TPP derivative of the μ-oxo dimer, specifically [Mn(TPP)]2O studied in the crystal structure determination [2], provides the baseline unsubstituted platform for evaluating electronic tuning effects in photocatalytic oxidations.

Ion-Selective Electrode Development for Molybdate Monitoring in Industrial Corrosion Inhibitors

The μ-oxo-bridged binuclear cavity of [Mn(TPP)]2O-type dimers offers anion recognition selectivity superior to monometalloporphyrin ionophores, as quantitatively demonstrated by the 30.5 mV/decade Nernstian slope and wide linear range (2.1 × 10⁻⁶ to 1.0 × 10⁻¹ M) achieved with the [Mn(p-Me)TPP]2O PVC-membrane electrode [3]. The unsubstituted [Mn(TPP)]2O serves as the structural entry point for sensor optimization, and its well-defined crystal structure [2] facilitates computational modeling of the anion binding cavity.

Biomimetic Hydrocarbon Hydroxylation Catalyst Screening: Benchmarking C–H Activation Efficiency

The quantitative Hammett relationship established for substituted μ-oxo-bis[tetraphenylporphinatomanganese(III)] catalysts in cyclohexane hydroxylation with PhIO [4] enables rational catalyst design and benchmarking. [Mn(TPP)]2O, as the parent compound of this series, provides the reference point (σ = 0) for evaluating electronic effects of porphyrin ring substituents on C–H activation rates, making it the essential starting material for any structure–activity relationship study in this catalyst class.

Electrocatalytic Oxygen Reduction with Suppressed Peroxide Formation: Mn Porphyrin Electrode Coatings

For fuel cell or metal–air battery cathode research requiring minimized H₂O₂ generation, the manganese porphyrin core offers inherent advantages over Fe and Co analogs, as shown by RC-SECM measurements where MnTTP produced the least peroxide among the three metals tested [5]. The binuclear [Mn(TPP)]2O provides a pathway to further suppress peroxide via cooperative two-electron O₂ reduction, leveraging the Mn—O—Mn bridge geometry [2].

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